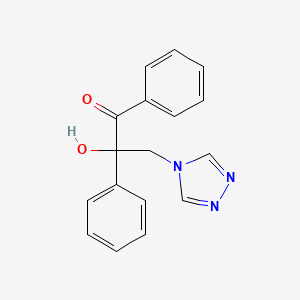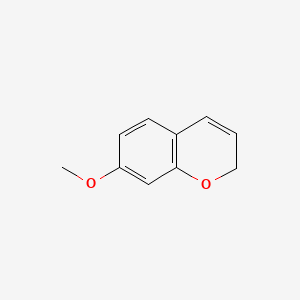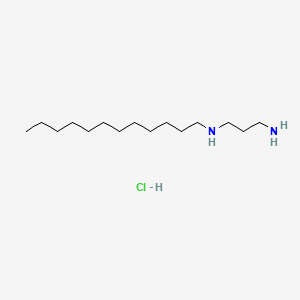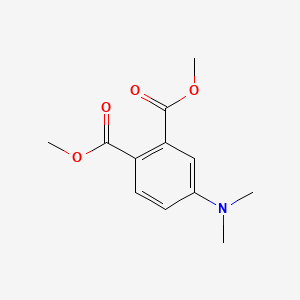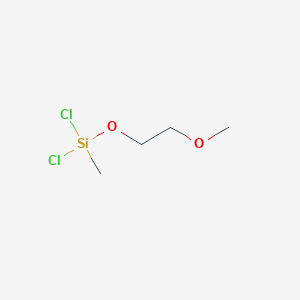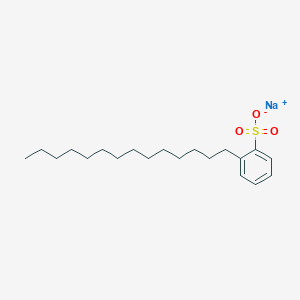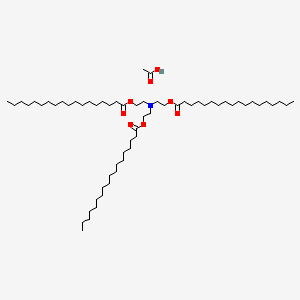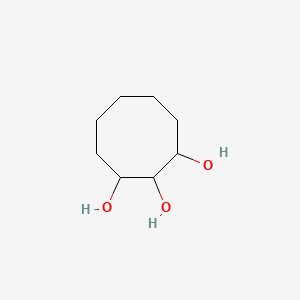
Cyclooctane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooctane-1,2,3-triol is an organic compound belonging to the class of cycloalkanes It is characterized by an eight-membered carbon ring with three hydroxyl groups attached to the first, second, and third carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: Cyclooctane-1,2,3-triol can be synthesized through several methods. One common approach involves the hydroxylation of cyclooctene using osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting diol. Another method includes the epoxidation of cyclooctene with peracids, followed by hydrolysis to yield the triol.
Industrial Production Methods: In industrial settings, this compound is typically produced via the catalytic hydrogenation of cyclooctadiene, followed by selective oxidation. The use of nickel or palladium catalysts is common in these processes to ensure high yields and purity.
化学反応の分析
Types of Reactions: Cyclooctane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The triol can be oxidized to form cyclooctane-1,2,3-trione using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield cyclooctane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Cyclooctane-1,2,3-trione
Reduction: Cyclooctane
Substitution: Halogenated cyclooctane derivatives
科学的研究の応用
Cyclooctane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying ring strain and conformational analysis.
Biology: The compound is investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other industrial materials.
作用機序
Cyclooctane-1,2,3-triol can be compared with other cycloalkane derivatives such as cyclohexane-1,2,3-triol and cyclopentane-1,2,3-triol. While these compounds share similar structural features, this compound is unique due to its larger ring size, which results in different conformational properties and reactivity. The larger ring size also reduces ring strain, making this compound more stable compared to its smaller counterparts.
類似化合物との比較
- Cyclohexane-1,2,3-triol
- Cyclopentane-1,2,3-triol
- Cyclooctane-1,2-diol
特性
CAS番号 |
85866-03-1 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC名 |
cyclooctane-1,2,3-triol |
InChI |
InChI=1S/C8H16O3/c9-6-4-2-1-3-5-7(10)8(6)11/h6-11H,1-5H2 |
InChIキー |
JABDUNXUMGVHJU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C(CC1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


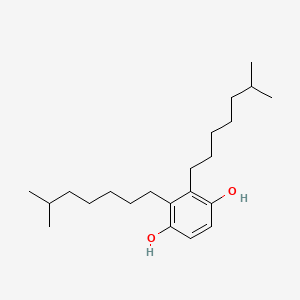
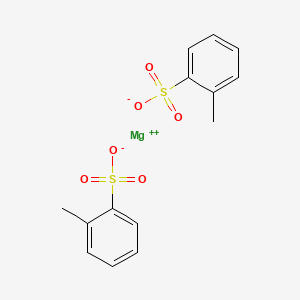
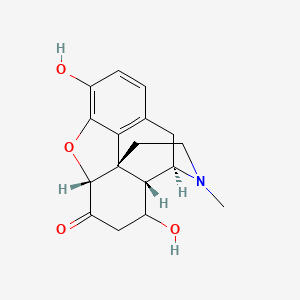
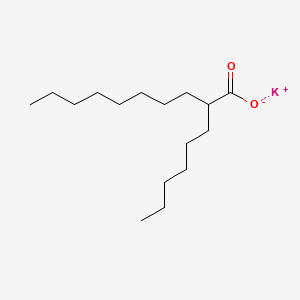
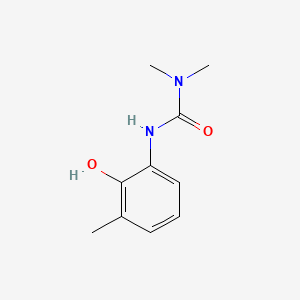
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
